4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine
Description
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Properties
IUPAC Name |
4-chloro-5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5N2O2/c8-3-1-5(6(9,10)7(11,12)13)14-2-4(3)15(16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFJADDBFHMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine is a heterocyclic compound featuring a pyridine ring with significant modifications that enhance its biological activity. The presence of both electron-withdrawing groups, such as chlorine and nitro, along with a highly fluorinated pentafluoroethyl substituent, contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The molecular structure of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine can be represented as follows:
This compound is characterized by:
- A chlorine atom at the 4-position.
- A nitro group at the 5-position.
- A pentafluoroethyl group at the 2-position.
The biological activity of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine is primarily attributed to the nitro group, which can undergo bioreduction in biological systems. This process generates reactive intermediates that interact with cellular components, leading to various biological effects. Notably, this compound has shown potential as an antimicrobial and anti-inflammatory agent due to its ability to inhibit specific enzyme activities critical for microbial growth and inflammation pathways.
Biological Activity Overview
Research indicates that 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine exhibits several key biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits the growth of various bacterial strains, suggesting potential use in antibiotic development. |
| Anti-inflammatory | Reduces inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
| Enzyme Inhibition | Demonstrates inhibition of specific enzymes, which may contribute to its pharmacological effects. |
Case Studies and Research Findings
- Antimicrobial Activity : In a study examining the antimicrobial properties of various pyridine derivatives, 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) compared to control groups, highlighting its potential as an anti-inflammatory therapeutic agent.
- Enzyme Inhibition Studies : Research has demonstrated that this compound inhibits enzymes involved in metabolic pathways critical for bacterial survival. For instance, it was shown to inhibit DNA gyrase activity, which is essential for DNA replication in bacteria, thus providing insight into its mechanism of action against microbial pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
